molecular formula C12H12N2 B1443337 [3-(Pyridin-3-yl)phenyl]methanamine CAS No. 894779-75-0

[3-(Pyridin-3-yl)phenyl]methanamine

Cat. No.: B1443337
CAS No.: 894779-75-0
M. Wt: 184.24 g/mol
InChI Key: LJBZNEQDDZADCX-UHFFFAOYSA-N
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Description

[3-(Pyridin-3-yl)phenyl]methanamine: is an organic compound with the molecular formula C12H12N2 It consists of a phenyl ring substituted with a pyridin-3-yl group and a methanamine group

Properties

IUPAC Name

(3-pyridin-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBZNEQDDZADCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Building Block for Synthesis
[3-(Pyridin-3-yl)phenyl]methanamine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its structure allows for the formation of various derivatives that can be tailored for specific chemical reactions. This versatility is essential in developing new materials and compounds with desired properties.

Biology

Biological Activity
The compound exhibits notable biological activities, including:

  • Anticancer Properties : Iron(III) complexes of this compound have demonstrated photocytotoxic effects when exposed to red light, generating reactive oxygen species (ROS) that induce apoptosis in cancer cell lines. This suggests potential applications in photodynamic therapy .
  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various pathogens, indicating their potential as antibacterial or antifungal agents. Research has highlighted that structural modifications can enhance antibacterial activity significantly .
  • Enzyme Inhibition : The compound can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis. This inhibition can impact cellular proliferation and offers therapeutic avenues for diseases like cancer and autoimmune disorders .

Medicine

Therapeutic Applications
The unique structural attributes of this compound make it a candidate for drug development. Its ability to modulate enzyme activity and interact with biological molecules is being explored for targeted therapeutic effects. The compound's interactions with specific molecular targets can lead to significant biological effects, making it a valuable asset in medicinal chemistry.

Industry

Material Development
In addition to its chemical and biological applications, this compound is utilized in developing materials with specific optical and electronic properties. This versatility extends its use beyond traditional chemical applications into areas such as electronics and nanotechnology.

Case Study 1: Photodynamic Therapy

A study evaluated the anticancer potential of iron(III) complexes formed with this compound. Results indicated a dose-dependent increase in apoptosis markers when treated under red light exposure, supporting its application in photodynamic therapy. The findings emphasized the importance of light activation in enhancing therapeutic effects .

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of various derivatives revealed that structural modifications significantly enhanced antibacterial activity, outperforming conventional antibiotics against standard bacterial strains. This highlights the compound's potential as a new class of antimicrobial agents .

Molecular Mechanisms

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : Binding to specific enzymes can lead to inhibition or activation, altering metabolic pathways.
  • Gene Expression Modulation : Interaction with DNA or RNA may influence transcriptional and translational processes.
  • Metal Coordination : Its ability to form complexes with metal ions enhances biological activity and stability, particularly in therapeutic contexts.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis via ROS generation
Antimicrobial ActivityEffective against various bacterial strains
Enzyme InhibitionInhibits DHODH, affecting cellular growth

Biological Activity

[3-(Pyridin-3-yl)phenyl]methanamine, also known as 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring attached to a phenyl group through a methanamine linkage. Its unique structure contributes to its ability to interact with various biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves binding to specific receptors and enzymes. This interaction can modulate enzyme activity, potentially inhibiting pathways associated with disease processes. For instance, studies have shown that it may inhibit receptor tyrosine kinases, which are critical in cancer progression and other diseases .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Notably, some derivatives showed higher efficacy than established drugs like imatinib .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
Derivative AA5490.058Imatinib0.12
Derivative BHeLa0.021Imatinib0.12

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that certain derivatives possess strong antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as various fungal species. The effectiveness often surpasses that of traditional antibiotics .

Table 2: Antimicrobial Activity Overview

CompoundTarget SpeciesMinimum Inhibitory Concentration (MIC)
Derivative CE. coli1.5 µg/mL
Derivative DS. aureus0.8 µg/mL
Derivative ECandida albicans2.0 µg/mL

Case Studies

  • Antiproliferative Screening : A study involving various derivatives of this compound assessed their antiproliferative effects across a panel of cancer cell lines. Results indicated that compounds with hydroxyl substitutions exhibited enhanced activity, particularly against MDA-MB-231 breast cancer cells .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against aquatic bacterial species, demonstrating significant antibacterial effects comparable to commercial antibiotics. The structure-activity relationship analysis suggested that the presence of the pyridine moiety is crucial for enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activities of this compound and its derivatives can be significantly influenced by structural modifications:

  • Hydroxyl Groups : Compounds with -OH substitutions showed improved antiproliferative activity.
  • Pyridine Positioning : Variations in the position of the pyridine ring relative to other substituents affected the potency against different biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(Pyridin-3-yl)phenyl]methanamine, and how can retrosynthetic analysis optimize its preparation?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) identifies feasible precursors like 3-bromopyridine and benzaldehyde derivatives. Cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridinyl halides and boronic acid-substituted benzylamines are commonly employed. Post-functionalization steps, such as reductive amination or catalytic hydrogenation, yield the target compound . Computational models leveraging databases like Reaxys and Pistachio improve route efficiency by prioritizing high-yield intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine NMR (¹H/¹³C) to resolve aromatic proton environments and distinguish pyridine vs. phenyl substituents. Mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₂N₂, theoretical 184.10 g/mol). X-ray crystallography resolves regiochemical ambiguity in solid-state structures, particularly for distinguishing substitution patterns on the pyridine ring . Purity assays (HPLC with UV detection at 254 nm) ensure >95% purity for pharmacological studies .

Q. What experimental conditions stabilize this compound against degradation during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the benzylic amine. Buffered solutions (pH 6–7) minimize protonation-dependent degradation. Stability studies using accelerated thermal stress (40°C/75% RH) coupled with LC-MS monitor degradation products like pyridine N-oxides or Schiff bases .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what metal centers are most compatible?

  • Methodological Answer : The pyridine nitrogen and benzylic amine form bidentate coordination with transition metals (e.g., Cu²⁺, Pd⁰). Spectrophotometric titration (UV-Vis) monitors ligand-to-metal charge transfer bands (e.g., λ ~450 nm for Cu complexes). XANES/EXAFS analyses reveal bond distances and geometry (e.g., square planar vs. tetrahedral). Catalytic activity in C–N coupling reactions is enhanced with Pd⁰ complexes .

Q. What computational methods predict the electronic properties of this compound for drug design?

  • Methodological Answer : Density-functional theory (DFT) at the B3LYP/6-311G** level calculates HOMO/LUMO energies to assess redox stability and nucleophilicity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., adenosine receptors), prioritizing substituents that enhance binding affinity via π-π stacking with pyridine .

Q. How can contradictory bioactivity data for this compound analogs be resolved?

  • Methodological Answer : Meta-analysis of SAR studies identifies critical substituents (e.g., electron-withdrawing groups on phenyl enhance receptor affinity). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) and distinguish true activity from assay artifacts. Cross-validate cellular assays (e.g., Mosmann’s MTT protocol ) with knockout models to confirm target specificity .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Introduce fluorinated substituents (e.g., difluoromethoxy at pyridine C6) to enhance metabolic stability and blood-brain barrier penetration. LogP adjustments via Hammett analysis balance lipophilicity (target LogP ~2.5). In situ perfusion assays (rat intestinal model) assess absorption, while microsomal stability tests (CYP450 isoforms) guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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